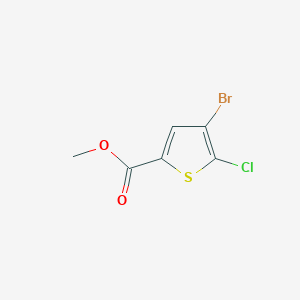

Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-bromo-5-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-5-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOXXQQWCWKTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047630-72-7 | |

| Record name | methyl 4-bromo-5-chlorothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science.[1][2] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the phenyl group, allowing it to be incorporated into molecules to modulate their biological activity.[3] This structural motif is present in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[4] The specific substitution pattern on the thiophene ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Halogenated thiophenes, in particular, serve as versatile intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions. This guide focuses on a specific, highly functionalized thiophene derivative: Methyl 4-bromo-5-chlorothiophene-2-carboxylate (CAS Number: 1047630-72-7), a key building block in the synthesis of innovative agrochemicals and pharmaceuticals.

Physicochemical Properties of Methyl 4-bromo-5-chlorothiophene-2-carboxylate

| Property | Value | Source |

| CAS Number | 1047630-72-7 | [5][6] |

| Molecular Formula | C₆H₄BrClO₂S | [6] |

| Molecular Weight | 255.52 g/mol | [6] |

| Appearance | Solid | - |

| Storage | 2-8°C, protected from light, stored under inert gas | [6] |

Synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate

The synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a multi-step process that begins with a commercially available thiophene derivative. The key steps involve halogenation and esterification to arrive at the target molecule.

Step 1: Synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid

A common precursor to the target ester is the corresponding carboxylic acid, 4-bromo-5-chlorothiophene-2-carboxylic acid. This can be synthesized via the bromination of 5-chlorothiophene-2-carboxylic acid.

Experimental Protocol:

-

To a solution of 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in acetic acid, add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.

-

Add ferric chloride (catalytic amount) to the reaction mixture.

-

Heat the mixture to reflux. Additional portions of bromine and ferric chloride can be added to drive the reaction to completion.

-

After the reaction is complete (typically monitored by TLC or LC-MS), the mixture is poured into ice water.

-

The precipitated product, 4-bromo-5-chlorothiophene-2-carboxylic acid, is collected by filtration and washed with cold water.

The rationale behind this procedure lies in the electrophilic aromatic substitution of the thiophene ring. The electron-donating nature of the sulfur atom activates the ring towards electrophiles like bromine. Ferric chloride acts as a Lewis acid catalyst, polarizing the Br-Br bond and increasing the electrophilicity of bromine.

Step 2: Esterification to Methyl 4-bromo-5-chlorothiophene-2-carboxylate

The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method for this transformation is the Fischer esterification.[7][8]

Experimental Protocol:

-

Suspend 4-bromo-5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol, which acts as both the solvent and the reagent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

-

The product can be further purified by column chromatography on silica gel.

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent dehydration yields the ester.

Reactivity and Synthetic Applications

Methyl 4-bromo-5-chlorothiophene-2-carboxylate possesses two distinct halogen atoms, bromine and chlorine, at positions 4 and 5, respectively. This differential halogenation provides a platform for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. This difference in reactivity allows for selective substitution at the 4-position of the thiophene ring.[9]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[10]

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Considerations:

-

Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand can significantly impact the reaction's efficiency.

-

Base: A base, such as sodium carbonate, potassium carbonate, or cesium fluoride, is essential for the activation of the boronic acid.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.

The causality behind these choices lies in the catalytic cycle of the Suzuki reaction, which involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.[1][11][12]

General Reaction Scheme:

Caption: General scheme of a Stille coupling reaction.

Experimental Considerations:

-

Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for the Stille reaction.

-

Additives: In some cases, additives like copper(I) iodide can accelerate the reaction.

-

Solvent: Anhydrous, non-polar solvents such as toluene or THF are typically used.

The mechanism of the Stille coupling is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle.[1]

Nucleophilic Aromatic Substitution

While the halogen atoms on the thiophene ring are generally less reactive towards nucleophilic aromatic substitution (SNA) than in some other aromatic systems, under certain conditions, the chlorine atom at the 5-position can be displaced by strong nucleophiles.

Experimental Considerations:

-

Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or amines can be used.

-

Reaction Conditions: The reaction may require elevated temperatures and a polar aprotic solvent like DMF or DMSO to proceed.

The feasibility of SNA on chlorothiophenes is influenced by the electronic nature of the other substituents on the ring. The presence of the electron-withdrawing carboxylate group can facilitate the reaction.

Application in the Synthesis of Pyrazole Derivatives

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a key intermediate in the synthesis of complex pyrazole derivatives, which have shown significant potential as active ingredients in herbicides and pharmaceuticals.[2][13][14] The thiophene moiety is incorporated into the final molecule to enhance its biological activity.

Synthetic Workflow:

Caption: Synthetic workflow for pyrazole derivatives.

The general synthetic strategy involves the initial functionalization of the thiophene ring at the 4-position via a cross-coupling reaction, followed by further transformations and cyclization with a hydrazine derivative to form the pyrazole ring.[13][14]

Conclusion

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization, providing access to a wide range of complex molecules with potential applications in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and the causality behind the choice of reaction conditions is crucial for researchers aiming to leverage this powerful intermediate in their synthetic endeavors.

References

-

Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (2025). ResearchGate. Retrieved from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present. (1997). Google Patents.

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Retrieved from [Link]

- Pyrazole derivatives. (2007). Google Patents.

-

Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Growing Science. Retrieved from [Link]

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2006). National Institutes of Health. Retrieved from [Link]

-

Chemoselective Stille coupling reaction of aromatic bromides bearing a chlorine atom. (2014). RSC Publishing. Retrieved from [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Methyl 4-bromo-5-chlorothiophene-2-carboxylate. (n.d.). Lead Sciences. Retrieved from [Link]

-

Process of synthesizing fexofenadine intermediate. (n.d.). Patsnap. Retrieved from [Link]

-

STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. (2009). National Center for Biotechnology Information. Retrieved from [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Methyl 4-broMo-5-chlorothiophene-2-carboxylate. (2024). LookChem. Retrieved from [Link]

-

Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

- Preparation of bromo acids and esters. (1959). Google Patents.

-

Nucleophilic Acyl Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Methyl 5-bromothiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Preparation of Esters. (n.d.). University of Calgary. Retrieved from [Link]

- Method for the synthesis of a ramipril intermediate. (2010). Google Patents.

- Method of synthesizing key intermediates for the production of camptothecin derivatives. (2007). Google Patents.

- Process for the preparation of lasmiditan and of a synthesis intermediate. (2021). Google Patents.

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. 1047630-72-7|Methyl 4-bromo-5-chlorothiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. Methyl 4-bromo-5-chlorothiophene-2-carboxylate - Lead Sciences [lead-sciences.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Stille Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate: A Versatile Heterocyclic Building Block

Foreword: The Strategic Value of Halogenated Thiophenes

In the landscape of modern chemical synthesis, the strategic importance of highly functionalized heterocyclic scaffolds cannot be overstated. Among these, substituted thiophenes represent a cornerstone for innovation across multiple scientific disciplines. This guide focuses on a particularly valuable derivative: Methyl 4-bromo-5-chlorothiophene-2-carboxylate. The unique arrangement of its functional groups—an ester, a bromine atom, and a chlorine atom—on the thiophene ring provides a versatile platform for complex molecular architecture. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, reactivity, and applications, thereby enabling its effective utilization in pioneering research and development projects.

Compound Identification and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research. Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a polysubstituted thiophene that serves as a key intermediate in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 4-bromo-5-chlorothiophene-2-carboxylate[2] |

| CAS Number | 1047630-72-7[1] |

| Molecular Formula | C₆H₄BrClO₂S[1][2] |

| Molecular Weight | 255.52 g/mol [1] |

| InChI | InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3[2] |

| InChIKey | LVOXXQQWCWKTOM-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)C1=CC(=C(S1)Cl)Br[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Solid (form may vary) |

| Storage | 2-8°C, protected from light, stored under inert gas[1] |

| Purity | Typically ≥97%[1] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is indispensable for verifying the identity and purity of Methyl 4-bromo-5-chlorothiophene-2-carboxylate. While raw spectral data is available from various suppliers, the expected spectroscopic signatures can be deduced from its molecular structure.[3]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, featuring two key signals: a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm, and a singlet for the lone aromatic proton on the thiophene ring (at C3) likely appearing further downfield, influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide evidence for all six carbon atoms in the molecule. Characteristic signals would include the carbonyl carbon of the ester group (around 160-165 ppm), the methyl carbon of the ester (around 52 ppm), and four distinct signals for the thiophene ring carbons, with their chemical shifts determined by the attached substituents (Br, Cl, and CO₂Me).

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. A strong peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester is expected. Other significant peaks would include C-H stretching from the methyl group and the aromatic ring, and C-S stretching vibrations characteristic of the thiophene ring.

-

Mass Spectrometry (MS) : Mass spectral analysis will show a distinct isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which is a definitive characteristic for confirming the compound's elemental composition.[2]

Synthesis and Chemical Reactivity

The synthetic utility of Methyl 4-bromo-5-chlorothiophene-2-carboxylate stems from its strategic construction and the differential reactivity of its functional groups.

Proposed Synthetic Pathway

While multiple synthetic routes can be envisioned, a logical and field-proven approach involves the halogenation of a suitable thiophene precursor followed by esterification. A plausible synthesis starts from 5-chlorothiophene-2-carboxylic acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate

This protocol is a representative procedure based on established chemical transformations for halogenated thiophenes.[4][5]

Step 1: Bromination of 5-Chlorothiophene-2-carboxylic acid

-

Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.

-

Catalyst Addition : Add a catalytic amount of ferric chloride (FeCl₃) to the solution.[4]

-

Bromine Addition : Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the reaction mixture at room temperature.[4]

-

Reaction : After the addition is complete, heat the mixture to reflux and continue stirring for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up : Cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid is collected by vacuum filtration and washed with cold water to yield crude 4-bromo-5-chlorothiophene-2-carboxylic acid.[4]

Step 2: Esterification

-

Reaction Setup : Suspend the crude 4-bromo-5-chlorothiophene-2-carboxylic acid in an excess of methanol.

-

Acid Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction : Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).[5]

-

Work-up and Purification : After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Chemical Reactivity and Strategic Functionalization

The power of this molecule lies in the differential reactivity of its halogen substituents, which allows for selective and sequential modifications. This is crucial in multi-step syntheses for creating complex target molecules.

Caption: Key reactivity sites for strategic functionalization.

-

The Bromine Atom (C4) : The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 4-position.

-

The Chlorine Atom (C5) : The C-Cl bond is more robust, typically requiring more forcing conditions or specific catalyst systems to react. This differential reactivity enables sequential functionalization, first at the bromine site and then at the chlorine site.

-

The Ester Group (C2) : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to the primary alcohol.

Applications in Research and Development

The structural features of Methyl 4-bromo-5-chlorothiophene-2-carboxylate make it a highly sought-after intermediate in several high-value R&D sectors.

-

Pharmaceutical and Medicinal Chemistry : Thiophene-based molecules are prevalent in pharmaceuticals due to their isosteric relationship with benzene rings and their ability to engage in various biological interactions. This compound serves as a key building block for synthesizing potential drug candidates for treating neurological disorders, inflammation, and infectious diseases.[1] The halogen atoms provide vectors for diversification in structure-activity relationship (SAR) studies.

-

Agrochemicals : The thiophene scaffold is also important in modern agrochemicals. This building block is used to develop new pesticides and herbicides, where precise molecular tailoring is essential for efficacy and environmental safety.[1]

-

Materials Science : Thiophene derivatives are fundamental units in conductive polymers and organic electronic materials. While direct applications of this specific molecule are less documented, its derivatives, created via the functionalization pathways described above, have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with halogenated organic compounds.

-

Hazard Identification : Based on data for structurally related compounds, Methyl 4-bromo-5-chlorothiophene-2-carboxylate is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][11] All handling should be performed in a well-ventilated fume hood to minimize inhalation exposure.[8][11]

-

First Aid Measures :

-

Skin Contact : Immediately wash with plenty of soap and water.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion : Seek immediate medical attention.[9]

-

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1] It should be protected from light and stored under an inert atmosphere to maintain its integrity.[1]

Conclusion

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined structure, predictable reactivity, and versatile functional groups provide chemists with a reliable platform for the synthesis of novel and complex molecules. From life-saving pharmaceuticals to advanced materials, the potential applications stemming from this building block are vast and significant. This guide has provided the core technical knowledge required to harness its potential, ensuring both efficacy in application and safety in handling.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

MySkinRecipes. (n.d.). Methyl 4-bromo-5-chlorothiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet.

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Chem-supply.net. (n.d.). 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS. Retrieved from [Link]

-

J&K Scientific. (n.d.). Methyl 5-Bromo-2-methylthiophene-4-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-bromo-5-chlorothiophene-2-carboxylate (C6H4BrClO2S). Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-5-chlorothiophene-2-carboxylate [myskinrecipes.com]

- 2. PubChemLite - Methyl 4-bromo-5-chlorothiophene-2-carboxylate (C6H4BrClO2S) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 4-broMo-5-chlorothiophene-2-carboxylate(1047630-72-7) 1H NMR [m.chemicalbook.com]

- 4. 4-broMo-5-chlorothiophene-2-carboxylic acid | 60729-37-5 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Introduction: Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in the fields of pharmaceutical development and materials science.[1] Its unique substitution pattern, featuring ester, bromo, and chloro groups on a thiophene core, provides multiple reaction sites for further chemical modification. This versatility makes it an invaluable intermediate in the synthesis of complex organic molecules, including potential drug candidates for neurological disorders, inflammation, and infectious diseases, as well as agrochemicals and organic electronic materials.[1][2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying reaction mechanisms, experimental considerations, and field-proven insights for its successful preparation.

Part 1: Strategic Synthesis via Electrophilic Halogenation

The most direct and widely employed strategy for the synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate involves the sequential electrophilic halogenation of a readily available thiophene precursor. The thiophene ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution, often reacting much more readily than benzene.[4] The key to a successful synthesis lies in controlling the regioselectivity of the halogenation steps, which is dictated by the directing effects of the substituents already present on the ring.

The synthesis logically begins with Methyl thiophene-2-carboxylate and proceeds through a two-step halogenation sequence. The order of these steps is critical for achieving the desired 4-bromo-5-chloro substitution pattern.

Step 1: Regioselective Chlorination of Methyl thiophene-2-carboxylate

Causality Behind Experimental Choices: The initial step is the chlorination of Methyl thiophene-2-carboxylate. The methoxycarbonyl group (-CO₂Me) at the C2 position is an electron-withdrawing group and a meta-director in benzene chemistry. However, in the five-membered thiophene ring, it deactivates the ring towards electrophilic attack but strongly directs incoming electrophiles to the C5 position. This is the most common and predictable site for the first substitution on a 2-substituted thiophene.[5]

Commonly used chlorinating agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[5][6] Sulfuryl chloride often provides clean and high-yield chlorination of alkylthiophenes in a polar solvent.[6] The reaction is typically performed at or below room temperature to control the exothermicity and prevent side reactions.

Reaction Mechanism: Electrophilic Aromatic Substitution The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The chlorinating agent generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent). The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant resonance contributors placing the charge on the sulfur atom. A base (which can be the solvent or the succinimide anion in the case of NCS) then abstracts the proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product, Methyl 5-chlorothiophene-2-carboxylate.

Step 2: Regioselective Bromination of Methyl 5-chlorothiophene-2-carboxylate

Causality Behind Experimental Choices: With the C5 position now occupied by a chlorine atom, the second halogenation—bromination—is directed to one of the remaining open positions (C3 or C4). The substituents now present are the C2-ester (deactivating) and the C5-chloro (deactivating, ortho-, para-directing). The combined directing effects and the inherent reactivity of the thiophene ring favor substitution at the C4 position.

N-bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][7] It is a reliable source of electrophilic bromine that allows for controlled, mono-bromination, mitigating the risk of over-bromination which can occur with elemental bromine (Br₂).[4] The reaction is often conducted in solvents like acetic acid or a mixture of acetic acid and chloroform.[5] A supporting information document for a related compound describes using NBS in a mixture of sulfuric acid and trifluoroacetic acid, indicating that strong acidic conditions can facilitate the bromination of deactivated rings.[7]

Reaction Mechanism: The mechanism is analogous to the chlorination step. NBS, often activated by a protic acid, provides the electrophilic bromine. The electron-rich C4 position of the Methyl 5-chlorothiophene-2-carboxylate attacks the bromine, forming a new sigma complex. The subsequent loss of a proton from the C4 position re-establishes the aromatic system, yielding the target molecule, Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Part 2: Data & Protocols

Data Summary: Reaction Parameters

| Step | Starting Material | Reagent | Solvent | Typical Temperature | Key Considerations |

| 1. Chlorination | Methyl thiophene-2-carboxylate | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Acetic Acid, Chloroform | 0 °C to Room Temp. | Control of exotherm; exclusion of moisture. |

| 2. Bromination | Methyl 5-chlorothiophene-2-carboxylate | N-Bromosuccinimide (NBS) | Acetic Acid, Trifluoroacetic Acid | 0 °C to Room Temp. | Slow addition of NBS to prevent side reactions and control regioselectivity.[7] |

Experimental Protocol: Step-by-Step Synthesis

This protocol is a representative, self-validating methodology derived from standard procedures for thiophene halogenation.[7][8]

Synthesis of Methyl 5-chlorothiophene-2-carboxylate (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Methyl thiophene-2-carboxylate (1 equiv.). Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water (approx. 5 times the volume of the reaction mixture). A precipitate should form.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure Methyl 5-chlorothiophene-2-carboxylate.

Synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate (Final Product)

-

Setup: In a 250 mL round-bottom flask protected from light, dissolve Methyl 5-chlorothiophene-2-carboxylate (1 equiv.) in a mixture of glacial acetic acid and chloroform (e.g., 1:1 v/v).[5]

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv.) in small portions over 30-45 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: Stir the mixture at room temperature for 20-24 hours. Shielding the reaction from light is crucial as NBS can undergo radical reactions upon light exposure.[9]

-

Workup: Pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane or ethyl acetate (3 x volume).

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize acetic acid), 10% sodium thiosulfate solution (to quench any unreacted bromine), and finally with brine.

-

Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Part 3: Visualizations

Synthesis Pathway Diagram

Caption: Overall synthetic route to the target compound.

Mechanism: Electrophilic Bromination

Caption: Mechanism of electrophilic aromatic substitution.

References

- Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. (2017). PMC - NIH.

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). MDPI.

- Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. (2015).

- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2022).

- Methyl 4-bromo-5-chlorothiophene-2-carboxyl

- D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (2013). The Royal Society of Chemistry.

- Methyl 5-Bromo-2-methylthiophene-4-carboxyl

- Chapter 9, thiophene. (n.d.). Source not available.

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). Source not available.

- Supporting Information. (2014). The Royal Society of Chemistry.

- Mechanisms of bromination between thiophenes and NBS: A DFT investig

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals.

- Methyl 5-Bromo-2-methylthiophene-4-carboxyl

Sources

- 1. Methyl 4-bromo-5-chlorothiophene-2-carboxylate [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 7. rsc.org [rsc.org]

- 8. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure Determination of Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive, prospective framework for the determination of the crystal structure of Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a halogenated thiophene derivative of interest in pharmaceutical and materials science research.[1] In the absence of a publicly available crystal structure, this document serves as an authoritative manual for researchers, outlining the necessary steps from synthesis and characterization to single-crystal X-ray diffraction, structure solution, and in-depth analysis. The methodologies presented are grounded in established crystallographic principles and draw upon comparative data from structurally related compounds to anticipate and address potential challenges. This guide is designed to empower researchers to successfully elucidate the three-dimensional atomic arrangement of the title compound, thereby enabling a deeper understanding of its structure-property relationships.

Introduction: The Significance of Structural Elucidation

Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is fundamental to understanding its function.[2][3] For drug development professionals, a crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets. In materials science, the crystal packing arrangement dictates properties such as conductivity and polymorphism.

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a key building block in organic synthesis.[1] Its crystal structure is expected to reveal the interplay of various intermolecular forces, including halogen bonding, which are of significant interest in crystal engineering. This guide provides a robust, step-by-step methodology for determining this currently unknown crystal structure.

Synthesis and Characterization of Methyl 4-bromo-5-chlorothiophene-2-carboxylate

A prerequisite for any crystallographic study is the availability of a pure, well-characterized sample. While Methyl 4-bromo-5-chlorothiophene-2-carboxylate is commercially available, researchers may opt to synthesize it to ensure high purity or for isotopic labeling studies.

Proposed Synthetic Route

A plausible synthetic route, adapted from literature procedures for similar halogenated thiophenes, would involve the esterification of the corresponding carboxylic acid.[4][5][6] The synthesis of the carboxylic acid precursor can be achieved through various methods, including the bromination and chlorination of a suitable thiophene starting material, followed by carboxylation.

A generalized reaction scheme is as follows:

Caption: Proposed synthetic pathway for Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Purification and Spectroscopic Characterization

The crude product should be purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the compound must be rigorously confirmed by a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution pattern characteristic of a compound containing bromine and chlorine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl stretch.

Single Crystal Growth: The Crystallographer's Art and Science

The most critical and often challenging step in X-ray crystallography is obtaining high-quality single crystals of suitable size.[7] A systematic screening of crystallization conditions is paramount.

Crystallization Techniques

Several methods should be employed to induce crystallization:[8][9]

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[7] | Simple to set up. | Can sometimes lead to rapid crystal growth and lower quality crystals. |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9] | Excellent for small sample quantities and provides fine control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Can produce high-quality crystals. | Can be technically challenging to set up without disturbing the interface. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize. | Effective for compounds with a significant temperature-dependent solubility. | Requires precise temperature control. |

A recommended starting point is a high-throughput screening of various solvents and solvent/anti-solvent systems. A suggested list of solvents is provided in the table below.[7]

| Solvent Class | Examples |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Halogenated | Dichloromethane, Chloroform |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) |

| Esters | Ethyl acetate |

| Hydrocarbons | Hexane, Toluene |

| Polar Aprotic | Acetonitrile, Acetone |

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next phase is the collection of diffraction data using a single-crystal X-ray diffractometer.[2][3][10]

Experimental Protocol

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[11] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[2][10]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as Lorentz and polarization effects.[12] This step yields a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.

Caption: General workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data contains the intensities of the reflections, but the phase information is lost. Determining these phases is the central challenge of X-ray crystallography, known as the "phase problem."

Structure Solution

For small molecules like Methyl 4-bromo-5-chlorothiophene-2-carboxylate, direct methods are typically successful in solving the phase problem.[2] These computational methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process.[11][13] This iterative procedure adjusts the atomic coordinates, thermal displacement parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.[13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several metrics, most notably the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good refinement.

Analysis of the Crystal Structure: Insights into Molecular Geometry and Intermolecular Interactions

A successful structure determination will provide a wealth of information.

Molecular Geometry

The refined structure will yield precise bond lengths, bond angles, and torsion angles. These can be compared to values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features.[14][15]

Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing will reveal the network of intermolecular interactions that stabilize the crystal lattice. For Methyl 4-bromo-5-chlorothiophene-2-carboxylate, particular attention should be paid to:

-

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms may interact with nucleophilic sites on adjacent molecules.

-

π-π Stacking: The aromatic thiophene rings may engage in stacking interactions.

-

C-H···O Hydrogen Bonds: The methyl ester group can act as a hydrogen bond acceptor.

Visualizing these interactions is crucial for understanding the packing motifs.

Caption: Potential intermolecular interactions in the crystal lattice.

Data Deposition and Reporting

To ensure the integrity and accessibility of scientific data, the final crystal structure should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[14][15] The deposited data should include the refined atomic coordinates, the experimental details, and the crystallographic information file (CIF).

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of Methyl 4-bromo-5-chlorothiophene-2-carboxylate. By following the detailed protocols for synthesis, crystallization, data collection, and structure solution and refinement, researchers can successfully elucidate the three-dimensional structure of this important molecule. The resulting structural information will be of significant value to the scientific community, enabling a deeper understanding of its chemical properties and facilitating its application in drug discovery and materials science.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Warren, M. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1784-1808. [Link]

-

Zhang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

-

Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 11), 1633–1639. [Link]

-

University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Schneider, T. R. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

-

Progan, M. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Brunger, A. T. (1997). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 106-110). [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-bromo-5-chlorothiophene-2-carboxylate. Retrieved from [Link]

-

Coles, S. J., & Groom, C. R. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1263. [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

- 1. Methyl 4-bromo-5-chlorothiophene-2-carboxylate [myskinrecipes.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. rsc.org [rsc.org]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sptlabtech.com [sptlabtech.com]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. fiveable.me [fiveable.me]

- 12. portlandpress.com [portlandpress.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Thiophene-3-carbonyl Chloride [mdpi.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Emergence of a Key Scaffold: A Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Introduction: The Thiophene Moiety in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry. Its discovery in 1882 by Viktor Meyer as a contaminant in benzene marked the beginning of over a century of research into its unique chemical properties and diverse biological activities[1]. Thiophene and its derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties[2]. Their structural similarity to benzene allows them to act as bioisosteres, while the sulfur atom imparts distinct electronic and lipophilic characteristics that can enhance drug-receptor interactions and modulate metabolic stability. This guide focuses on a specific, highly functionalized thiophene derivative, Methyl 4-bromo-5-chlorothiophene-2-carboxylate, tracing its scientific journey from fundamental synthetic chemistry to its application as a critical building block in contemporary pharmaceuticals.

The Synthetic Pathway: A Proposed Route to Methyl 4-bromo-5-chlorothiophene-2-carboxylate

The proposed synthesis commences with the commercially available 5-chlorothiophene-2-carboxylic acid. The key transformation is the regioselective bromination at the 4-position, followed by esterification of the carboxylic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Bromination of 5-Chlorothiophene-2-carboxylic Acid

-

Reaction Setup: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid, add a catalytic amount of iron(III) chloride.

-

Reagent Addition: Slowly add a solution of bromine (1 equivalent) in acetic acid to the reaction mixture at room temperature.

-

Reaction Progression: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated product, 4-bromo-5-chlorothiophene-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Causality Behind Experimental Choices:

-

Solvent: Acetic acid is a common solvent for electrophilic brominations as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions.

-

Catalyst: Iron(III) chloride acts as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity, thus facilitating the attack on the electron-rich thiophene ring.

-

Regioselectivity: The carboxyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles to the 4 and 5-positions. With the 5-position already occupied by a chlorine atom, the bromination occurs selectively at the 4-position.

Step 2: Esterification of 4-Bromo-5-chlorothiophene-2-carboxylic Acid

-

Reaction Setup: Suspend 4-bromo-5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol.

-

Reagent Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to the suspension.

-

Reaction Progression: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Causality Behind Experimental Choices:

-

Method: Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of the alcohol in the presence of an acid catalyst.

-

Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Visualizing the Synthesis

Caption: Proposed synthetic pathway for Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Spectroscopic and Physical Data

The structural characterization of Methyl 4-bromo-5-chlorothiophene-2-carboxylate is crucial for confirming its identity and purity. Below is a summary of expected and reported spectroscopic data.

| Property | Data |

| Molecular Formula | C₆H₄BrClO₂S |

| Molecular Weight | 255.52 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70 (s, 1H, thiophene-H), 3.90 (s, 3H, OCH₃). The singlet for the thiophene proton is characteristic of this substitution pattern. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks around δ 161 (C=O), 140 (C-Cl), 132 (C-CO₂Me), 128 (C-H), 115 (C-Br), 53 (OCH₃). |

| Mass Spectrometry (EI) | m/z (%): 254/256/258 [M]⁺ corresponding to the isotopic pattern of bromine and chlorine. |

Historical Context and Evolution in Drug Discovery

The development of polyhalogenated thiophenes has been an area of significant interest in organic and medicinal chemistry. Early research focused on understanding the reactivity and substitution patterns of the thiophene ring. The introduction of multiple halogen atoms was found to significantly alter the electronic properties and reactivity of the thiophene core, opening up new avenues for functionalization.

The true significance of Methyl 4-bromo-5-chlorothiophene-2-carboxylate and related structures became prominently clear with the discovery and development of the anticoagulant drug Rivaroxaban . 5-Chlorothiophene-2-carboxylic acid, a precursor to the title compound, is a key intermediate in the synthesis of Rivaroxaban[3][4]. This blockbuster drug is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.

The synthesis of Rivaroxaban involves the coupling of 5-chlorothiophene-2-carbonyl chloride with a complex amine fragment[4]. The presence and nature of the substituents on the thiophene ring are critical for the drug's binding affinity and overall efficacy. This has spurred further research into the synthesis and application of various substituted thiophenes as valuable intermediates in the pharmaceutical industry.

Logical Relationship in Rivaroxaban Synthesis

Caption: Role of 5-chlorothiophene derivatives in the synthesis of Rivaroxaban.

Conclusion

Methyl 4-bromo-5-chlorothiophene-2-carboxylate stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of medicine. While its own discovery may not be a landmark event in isolation, its structural motifs are integral to the creation of life-saving drugs. The synthetic strategies developed for this and related compounds highlight the elegance and precision of modern organic chemistry. As the quest for novel therapeutics continues, the versatile thiophene scaffold, and specifically highly functionalized derivatives like Methyl 4-bromo-5-chlorothiophene-2-carboxylate, will undoubtedly remain at the forefront of innovation in drug discovery and development.

References

-

A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Silverstein, Robert M., et al. Available at: [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available at: [Link]

-

AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. Available at: [Link]

- Rivaroxaban intermediate and preparation thereof.Google Patents.

-

RIVAROXABAN. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of functionalized polyhalogenated thiophene derivatives. ResearchGate. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Institutes of Health. Available at: [Link]

-

SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Available at: [Link]

-

Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Energy & Environmental Science. Available at: [Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Methyl-2-thiophene carboxylate. NIST WebBook. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

Sources

- 1. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a key heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize complex organic intermediates. This document details the compound's nomenclature, physicochemical properties, synthesis, reactivity, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Compound Identification and Nomenclature

The subject of this guide is a polysubstituted thiophene, a five-membered heterocyclic ring containing a sulfur atom. The precise arrangement of its functional groups is critical to its reactivity and utility.

IUPAC Name: The systematic name for this compound under the rules established by the International Union of Pure and Applied Chemistry (IUPAC) is Methyl 4-bromo-5-chlorothiophene-2-carboxylate .

Synonyms: While the IUPAC name is standard, a synonym derived from its structural representation is O=C(C1=CC(Br)=C(Cl)S1)OC.

Key Identifiers: For unambiguous identification in databases and procurement, the following identifiers are crucial:

-

CAS Number: 1047630-72-7

-

Molecular Formula: C₆H₄BrClO₂S

-

Molecular Weight: 255.52 g/mol

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | Methyl 4-bromo-5-chlorothiophene-2-carboxylate |

| CAS Number | 1047630-72-7 |

| Molecular Formula | C₆H₄BrClO₂S |

| Molecular Weight | 255.52 g/mol |

| MDL Number | MFCD28359275 |

Physicochemical and Spectroscopic Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions. While experimentally determined data for this specific molecule is not widely published, properties can be inferred from closely related analogues and are typically provided by commercial suppliers upon request.

Physical State: Expected to be a solid or oil at room temperature. Solubility: Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Storage: It is recommended to store the compound at 2-8°C in a dark place under an inert atmosphere to prevent degradation.[1]

Spectroscopic Characterization: Characterization of Methyl 4-bromo-5-chlorothiophene-2-carboxylate relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two key signals: a singlet for the thiophene ring proton and a singlet for the methyl ester protons. For the closely related Methyl 4-bromothiophene-2-carboxylate, the aromatic protons appear at δ 7.69 and δ 7.45, with the methyl ester peak at δ 3.90.[2] For the title compound, a single aromatic proton singlet is expected, with a chemical shift influenced by the adjacent chloro and bromo substituents. The methyl ester protons (-OCH₃) will appear as a singlet, typically around δ 3.8-4.0 ppm.

-

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern. For the precursor 4-bromo-5-chlorothiophene-2-carboxylic acid, the [M+H]⁺ ion is observed at m/z 242, consistent with its molecular weight.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found in the range of 1710-1730 cm⁻¹.

Synthesis and Manufacturing

The synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate is not a trivial matter and is typically achieved through a multi-step process. A logical and field-proven approach involves the regioselective bromination of a pre-existing chlorothiophene derivative, followed by esterification. This two-part strategy allows for precise control over the substitution pattern on the thiophene ring.

Part 1: Synthesis of the Precursor Acid (4-bromo-5-chlorothiophene-2-carboxylic acid)

The immediate precursor is the corresponding carboxylic acid. Its synthesis demonstrates the principles of electrophilic aromatic substitution on a deactivated heterocyclic ring.

Reaction: Bromination of 5-chlorothiophene-2-carboxylic acid. Causality: The thiophene ring is electron-rich, making it susceptible to electrophilic substitution. However, the chloro and carboxyl groups are electron-withdrawing, deactivating the ring. Therefore, a Lewis acid catalyst, such as ferric chloride (FeCl₃), is required to polarize the bromine molecule, making it a more potent electrophile. The reaction is driven to completion by heating under reflux.

Experimental Protocol: Synthesis of 4-bromo-5-chlorothiophene-2-carboxylic acid [3]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Add ferric chloride (FeCl₃, ~0.2 equivalents) to the solution.

-

Bromination: Prepare a solution of bromine (1 equivalent) in acetic acid. Add this solution dropwise to the reaction mixture at room temperature (25°C).

-

Heating: After the initial addition, heat the mixture to reflux. Add additional portions of bromine and ferric chloride over the course of the reaction to drive it to completion. The reaction may require several days.

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice water. The product will precipitate as a solid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield 4-bromo-5-chlorothiophene-2-carboxylic acid as a powder. The product can be analyzed by LC-MS to confirm its identity.

Part 2: Esterification to Yield the Final Product

The conversion of the carboxylic acid to its methyl ester is a standard transformation known as Fischer esterification.

Reaction: Acid-catalyzed esterification of 4-bromo-5-chlorothiophene-2-carboxylic acid with methanol. Causality: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated. This protonation makes the carbonyl carbon significantly more electrophilic, allowing it to be attacked by the weakly nucleophilic hydroxyl group of methanol. The reaction is reversible, and to drive it towards the ester product, an excess of methanol is typically used, or water is removed as it is formed.

Experimental Protocol: Synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate [4]

-

Reaction Setup: Dissolve 4-bromo-5-chlorothiophene-2-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 17-30 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the oily residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Synthesis Workflow Diagram

Caption: A two-step synthesis of the target compound.

Applications in Drug Discovery and Development

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is not an end-product but a highly valuable intermediate. Its utility stems from the orthogonally reactive sites on the thiophene ring, which allow for sequential and selective chemical modifications. It is particularly prominent in the synthesis of kinase inhibitors for oncology.

Role as a Scaffold in AKT Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making the AKT kinase a prime therapeutic target. Several potent AKT inhibitors utilize a substituted thiophene core derived from intermediates like Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

Case Study: Synthesis of Afuresertib (GSK2110183) Afuresertib is an orally bioavailable, potent pan-Akt kinase inhibitor that has been investigated in clinical trials for various cancers.[2][5] The synthesis of Afuresertib and its analogues relies on a thiophene scaffold where the 2-position is an amide, and the 4- and 5-positions are substituted.

The synthesis of the core of Afuresertib, N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide, highlights the strategic importance of Methyl 4-bromo-5-chlorothiophene-2-carboxylate.[6]

Synthetic Logic:

-

Suzuki Coupling: The bromine atom at the 4-position is selectively replaced via a Suzuki coupling reaction with a pyrazoleboronic acid or ester. The bromine is more reactive in palladium-catalyzed cross-coupling than the chlorine atom, allowing for this selective transformation.

-

Saponification: The methyl ester is hydrolyzed back to a carboxylic acid to prepare it for amide bond formation.

-

Amide Coupling: The resulting carboxylic acid is coupled with a chiral amine side chain to complete the synthesis of the final drug molecule.

Caption: Role as a key building block in Afuresertib synthesis.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for Methyl 4-bromo-5-chlorothiophene-2-carboxylate is not publicly available. Therefore, a conservative approach to safety must be adopted, based on the known hazards of its precursors and structurally related compounds.

Hazard Assessment (Inferred): Based on the data for related compounds like 5-chlorothiophene-2-carboxylic acid and 2-bromo-5-chlorothiophene, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Table 2: Summary of Anticipated GHS Hazard Statements

| Hazard Code | Statement | Source Basis |

| H302 | Harmful if swallowed | [6] |

| H312 | Harmful in contact with skin | [6] |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | [6] |

| H335 | May cause respiratory irritation |

Precautionary Measures and PPE:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from light.[1]

Conclusion

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a sophisticated chemical intermediate whose value lies in the strategic placement of its halogen and ester functional groups. This substitution pattern enables complex, regioselective transformations that are fundamental to the synthesis of advanced pharmaceutical agents, most notably potent kinase inhibitors like Afuresertib. A thorough understanding of its synthesis, reactivity, and handling is essential for any research or development professional seeking to leverage this versatile building block in the creation of novel chemical entities.

References

- Lead Sciences. Methyl 4-bromo-5-chlorothiophene-2-carboxylate.

-

PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. Available at: [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Chlorothiophene-2-carboxylic acid. (2025-09-16).

-